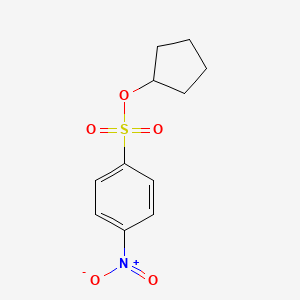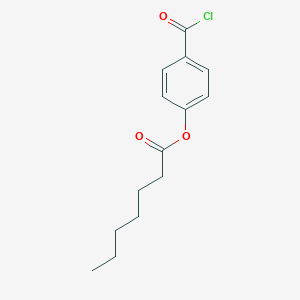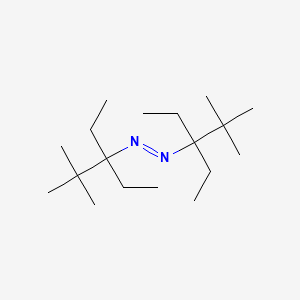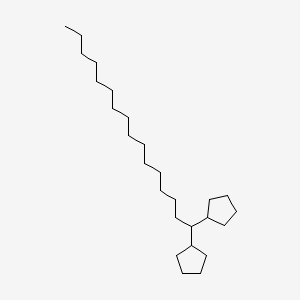
1,1-Dicyclopentylhexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dicyclopentylhexadecane is an organic compound with the molecular formula C26H50. It is characterized by the presence of two cyclopentyl groups attached to a hexadecane backbone. This compound is a member of the cycloalkane family, which consists of hydrocarbons containing carbon atoms arranged in a ring structure. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Métodos De Preparación
The synthesis of 1,1-Dicyclopentylhexadecane typically involves the reaction of cyclopentylmagnesium bromide with hexadecyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
1,1-Dicyclopentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,1-Dicyclopentylhexadecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. Additionally, it may interact with specific proteins, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,1-Dicyclopentylhexadecane can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and cyclooctane. While these compounds share similar ring structures, this compound is unique due to its longer carbon chain and the presence of two cyclopentyl groups. This structural difference imparts distinct physical and chemical properties, making it a valuable compound for specialized applications .
Similar compounds include:
- Cyclopentane (C5H10)
- Cyclohexane (C6H12)
- Cyclooctane (C8H16)
These compounds differ in their ring size and the number of carbon atoms, which influence their reactivity and stability .
Propiedades
Número CAS |
55401-76-8 |
|---|---|
Fórmula molecular |
C26H50 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
1-cyclopentylhexadecylcyclopentane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-26(24-19-15-16-20-24)25-21-17-18-22-25/h24-26H,2-23H2,1H3 |
Clave InChI |
CUGOOMPOAPXGEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C1CCCC1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



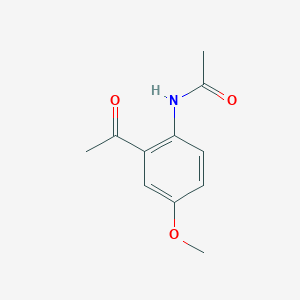
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)

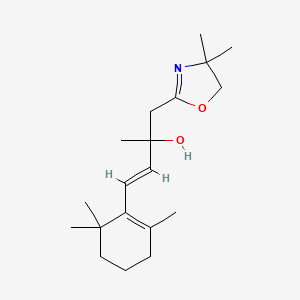
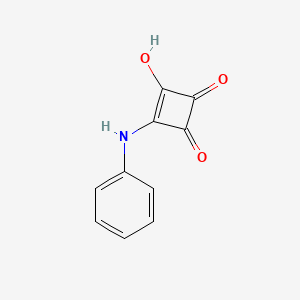

![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
